Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is a naturally occurring compound isolated from the seed kernels of Entada rheedei, a medicinal plant native to Thailand. This compound is known for its potential medicinal properties, including anti-inflammatory and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside can be isolated from the seed kernels of Entada rheedei through a series of extraction and chromatographic techniques. The seed kernels are first extracted with methanol, and the extract is then subjected to column chromatography using Diaion HP-20 resin. The fractions are further purified using normal- and reversed-phase silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The glucopyranosyl groups can be substituted with other sugar moieties under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often involve the use of glycosyl donors and Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various glycosylated analogs of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside .
Scientific Research Applications
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.
Biology: It exhibits anti-inflammatory and anti-tumor activities, making it a subject of interest in biological studies.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response. Its anti-tumor activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Entadamide A: A closely related compound with similar anti-inflammatory and anti-tumor activities.
Entadamide B: Another sulfur-containing amide with comparable biological activities.
Phaseoloidin: A triterpene saponin found in Entada phaseoloides with anti-inflammatory properties.
Uniqueness
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of two glucopyranosyl groups enhances its solubility and bioavailability, making it a promising candidate for further research.
Properties
Molecular Formula |
C18H31NO12S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide |
InChI |
InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
InChI Key |
MJLWMXMXXZEOJU-DLOZDWKDSA-N |
Isomeric SMILES |
CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.